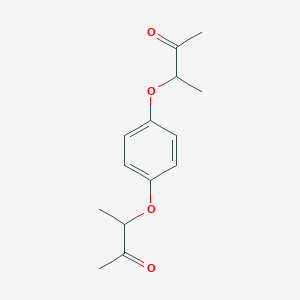

![molecular formula C14H14N6 B2963816 Dimethyl[4-(phenylamino)pteridin-2-yl]amine CAS No. 946291-12-9](/img/structure/B2963816.png)

Dimethyl[4-(phenylamino)pteridin-2-yl]amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

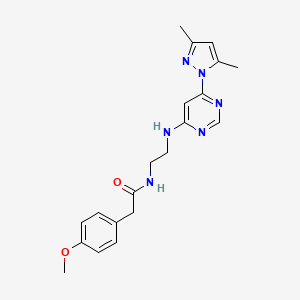

Dimethyl[4-(phenylamino)pteridin-2-yl]amine, also known as DPA or 2,4-diamino-6-(phenylamino)pyrimidine, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPA is a pteridine derivative that has been synthesized through different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.

Aplicaciones Científicas De Investigación

Mass Spectral Analysis and Enzyme Inhibition Research on substituted pteridines, including compounds similar to Dimethyl[4-(phenylamino)pteridin-2-yl]amine, has shown their importance in understanding enzyme inhibition mechanisms. The reduced forms of these compounds exhibit cofactor and inhibitory properties with enzymes such as phenylalanine hydroxylase. Mass spectrometry has provided insights into their structural analysis, confirming the significance of these compounds in biochemical pathways (Williams & Ayling, 1973).

Synthetic Pathways and Chemical Reactivity Innovative synthetic pathways have been developed for pteridine derivatives, demonstrating their versatility in chemical reactions. One study elaborated on the ene reactions of (alkenylamino)-nitroso-pyrimidines, leading to the synthesis of ciliapterin and dictyopterin, highlighting the complex reactivity and potential applications of these compounds in medicinal chemistry (Zhang & Vasella, 2008).

Photophysical Properties The fluorescence enhancement of stilbene derivatives through N-phenyl substitutions has been studied, illustrating the "amino conjugation effect." Such effects are crucial for understanding the photophysical properties of pteridine derivatives and their potential applications in developing fluorescent materials and optical sensors (Yang, Chiou, & Liau, 2002).

Atmospheric Chemistry and Nucleation Processes Research has indicated that amines, including those structurally related to Dimethyl[4-(phenylamino)pteridin-2-yl]amine, significantly influence sulfuric acid-water nucleation in the atmosphere. This finding underscores the importance of these compounds in understanding atmospheric chemistry and climate change processes (Kurtén, Loukonen, Vehkamäki, & Kulmala, 2008).

Corrosion Inhibition Thiazoles, structurally related to the compound , have shown promise as corrosion inhibitors for metals like copper. This application is significant for industrial processes, offering insights into the development of new materials with enhanced corrosion resistance (Farahati et al., 2019).

Propiedades

IUPAC Name |

2-N,2-N-dimethyl-4-N-phenylpteridine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N6/c1-20(2)14-18-12-11(15-8-9-16-12)13(19-14)17-10-6-4-3-5-7-10/h3-9H,1-2H3,(H,16,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPKWIQLRIYQASC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC2=NC=CN=C2C(=N1)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2963733.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)prop-2-en-1-one](/img/structure/B2963734.png)

![3,4,5-triethoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2963736.png)

![N-(furan-2-ylmethyl)-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2963740.png)

![3-[(4-hydroxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2963743.png)

![N-cyclopentyl-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide](/img/structure/B2963745.png)

![1H-Pyrrolo[2,3-B]pyridine, 5-bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B2963749.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2963753.png)

![6-Chloro-N-(2-methoxyethyl)-5-[(4-methoxyphenyl)methyl]-2-methylsulfanylpyrimidin-4-amine](/img/structure/B2963756.png)